synthesis pathway of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
synthesis pathway of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide on the Synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Abstract
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a pivotal chemical intermediate, most notably in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1][2] Its molecular architecture, featuring a substituted phenyl ring linked to an oxazolidinone heterocycle, is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded overview of a robust and widely-utilized synthetic pathway for this intermediate. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the final reduction, offering detailed protocols and mechanistic insights tailored for researchers, chemists, and professionals in the field of drug development and process chemistry.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (I) reveals a strategy centered on three key transformations:
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Amine Formation: The primary amine at the C5 position can be derived from the reduction of a nitro group, a reliable and high-yielding transformation. This leads back to the nitro-analogue (II).
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Oxazolidinone Ring Disconnection: The oxazolidinone ring is typically formed via the cyclization of a β-amino alcohol with a carbonylating agent. This disconnection reveals the N-(2-hydroxyethyl) intermediate (III).
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Precursor Simplification: The N-(2-hydroxyethyl) group can be installed via N-alkylation of a suitable aniline precursor, 2-methoxy-5-nitroaniline (IV).[3][4]
This multi-step strategy is advantageous as it utilizes readily available starting materials and employs well-established, scalable chemical reactions.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 2-Methoxy-5-nitroaniline (IV)
The synthesis begins with the regioselective nitration of 2-methoxyaniline (o-anisidine). The methoxy (-OCH₃) group is a strongly activating, ortho-, para-directing group, while the amino (-NH₂) group is also strongly activating and ortho-, para-directing. To achieve the desired 5-nitro substitution, the directing effects must be carefully controlled. Direct nitration can be complex; therefore, a common industrial approach involves the nitration of N-acetyl-2-methoxyaniline, where the acetyl protecting group moderates the activating effect of the amine and directs substitution, followed by deprotection. However, direct nitration of 2-methoxyaniline can be achieved under specific conditions.
A more direct route involves the nitration of 2-methoxyaniline using a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid (formed in situ) to generate the powerful electrophile, the nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution.
Experimental Protocol: Nitration of 2-Methoxyaniline
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Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask to 0-5°C in an ice-salt bath.
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Addition of Aniline: Slowly add 2-methoxyaniline to the cooled sulfuric acid while maintaining the internal temperature below 10°C.
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Nitration: Prepare a solution of potassium nitrate in concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 5°C.
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Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
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Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the resulting orange-red solid under vacuum to yield 2-methoxy-5-nitroaniline.[3]
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Amount |
| 2-Methoxyaniline | 123.15 | 1.0 | x g |
| Potassium Nitrate | 101.10 | 1.05 | y g |
| Sulfuric Acid (98%) | 98.08 | Solvent/Catalyst | z mL |
Assembly of the Oxazolidinone Core and Final Amination
This phase of the synthesis involves a three-step sequence: N-alkylation to introduce the hydroxyethyl side chain, cyclization to form the heterocyclic ring, and reduction of the nitro group to yield the final product.
Step 3.1: N-Alkylation to form 2-((2-Methoxy-5-nitrophenyl)amino)ethan-1-ol (III)
The introduction of the 2-hydroxyethyl group onto the nitrogen atom of 2-methoxy-5-nitroaniline is typically achieved by reaction with 2-chloroethanol in the presence of a base. The base, such as sodium carbonate or triethylamine, is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity to facilitate the Sₙ2 reaction with 2-chloroethanol.
Step 3.2: Cyclization to form 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one (II)
The cyclization of the β-amino alcohol intermediate is the cornerstone of this synthesis. This transformation requires a carbonylating agent to provide the C2 carbonyl group of the oxazolidinone ring. While hazardous reagents like phosgene have been used historically, modern syntheses favor safer and more manageable alternatives like N,N'-Carbonyldiimidazole (CDI).
The mechanism involves the initial reaction of the hydroxyl group of the amino alcohol with CDI, forming an imidazole-carboxylate intermediate. This intermediate is highly reactive. An intramolecular nucleophilic attack by the adjacent nitrogen atom displaces the imidazole leaving group, resulting in the formation of the stable, five-membered oxazolidinone ring. This method is highly efficient and proceeds under mild conditions.
Step 3.3: Reduction of the Nitro Group to yield the Final Product (I)
The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.
Mechanism Insight: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the metal surface, where it is activated. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine. This method is highly effective and generally does not affect the oxazolidinone ring.
Integrated Experimental Protocol: Steps 3.1 - 3.3
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N-Alkylation:
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In a reaction vessel, suspend 2-methoxy-5-nitroaniline (IV) and sodium carbonate in a suitable solvent like DMF or acetonitrile.
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Add 2-chloroethanol and heat the mixture to 80-90°C.
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Stir for 12-24 hours, monitoring by TLC.
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After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude amino alcohol (III) can be purified or used directly in the next step.
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Cyclization:
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Dissolve the crude amino alcohol (III) in a solvent such as tetrahydrofuran (THF).
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Add N,N'-Carbonyldiimidazole (CDI) portion-wise at room temperature.
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Heat the reaction mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction and concentrate under vacuum. Purify the residue by recrystallization from a solvent system like ethanol/water to obtain the nitro-oxazolidinone intermediate (II).
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Nitro Reduction:
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Dissolve the purified intermediate (II) in a solvent like methanol or ethyl acetate.
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Transfer the solution to a hydrogenation vessel.
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Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC analysis.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the final product, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (I), as a solid.
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Overall Synthesis Workflow
The complete synthetic pathway is a linear sequence that efficiently builds the target molecule from a simple, commercially available precursor. Each step is robust and amenable to scale-up for industrial production.
Caption: Forward synthesis workflow for the target molecule.
Conclusion
The synthesis of 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a well-defined process that relies on fundamental organic transformations. The pathway outlined in this guide, beginning with the regioselective nitration of 2-methoxyaniline, followed by N-alkylation, cyclization with a safe carbonylating agent like CDI, and a final catalytic hydrogenation, represents an efficient, reliable, and scalable route. Understanding the mechanistic underpinnings and strategic rationale for each step is paramount for process optimization, troubleshooting, and ensuring the high purity required for pharmaceutical intermediates. This knowledge provides a solid foundation for researchers and drug development professionals working on the synthesis of Rivaroxaban and other related oxazolidinone-based compounds.
References
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Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]
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Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. Available at: [Link]
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PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. PubMed. Available at: [Link]
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Organic Chemistry Portal. Synthesis of oxazolidinones. Available at: [Link]
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